2-Methyl-2H-pyrazole-3-carboxylic acid (2-chloro-phenylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroaniline group, an oxoethyl group, and a pyrazole carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(2-Chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 2-(2-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2-(2-Bromoanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
- 2-(2-Fluoroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
- 2-(2-Iodoanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate
Comparison:
- Uniqueness: The presence of the chloroaniline group in 2-(2-chloroanilino)-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromo, fluoro, and iodo counterparts .
- Reactivity: The chloro derivative is generally more reactive in nucleophilic substitution reactions than the fluoro derivative but less reactive than the bromo and iodo derivatives .
Properties
Molecular Formula |
C13H12ClN3O3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-11(6-7-15-17)13(19)20-8-12(18)16-10-5-3-2-4-9(10)14/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
WSSVDNIGRRWPOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OCC(=O)NC2=CC=CC=C2Cl |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.